1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
Overview
Description
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of benzoyl, benzylsulfanyl, and furan groups attached to the triazole ring. These structural features may impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a hydrazide intermediate, followed by cyclization with a suitable reagent to form the triazole ring. The benzoyl, benzylsulfanyl, and furan groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to achieve efficient and scalable production. The choice of reagents and reaction parameters would be critical to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzoyl, benzylsulfanyl, and furan groups may participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, or other bioactivities.
Medicine: The compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to active sites, altering protein function, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzoyl-5-(benzylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole include other triazole derivatives with different substituents. Examples include:
- 1-Benzoyl-3-(furan-2-YL)-1H-1,2,4-triazole
- 1-Benzoyl-5-(methylsulfanyl)-3-(furan-2-YL)-1H-1,2,4-triazole
- 1-Benzoyl-5-(benzylsulfanyl)-3-(thiophen-2-YL)-1H-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of both benzylsulfanyl and furan groups on the triazole ring could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(16-10-5-2-6-11-16)23-20(26-14-15-8-3-1-4-9-15)21-18(22-23)17-12-7-13-25-17/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWWGKMJDRZQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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